molecular formula C16H19N5O4S B2821967 N-(3-(methylsulfonamido)phenyl)-6-morpholinopyridazine-3-carboxamide CAS No. 1396792-37-2

N-(3-(methylsulfonamido)phenyl)-6-morpholinopyridazine-3-carboxamide

Cat. No. B2821967
CAS RN: 1396792-37-2
M. Wt: 377.42
InChI Key: WJJWUHALIKRDCL-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving N-(3-(methylsulfonamido)phenyl)-6-morpholinopyridazine-3-carboxamide are not documented in the sources I found .

Scientific Research Applications

Carbonic Anhydrase Inhibitors

Sulfonamide inhibitors, such as those studied by Supuran et al. (2013), have been shown to inhibit carbonic anhydrase isoenzymes effectively, with potential implications for treating diseases like glaucoma, epilepsy, and certain types of cancer (Supuran, Maresca, Gregáň, & Remko, 2013).

Prodrug Forms for Enhanced Solubility

Research by Larsen, Bundgaard, & Lee (1988) on N-methylsulfonamides explores creating prodrug forms to enhance the solubility and bioavailability of sulfonamide drugs, a strategy that could be relevant for improving the pharmacokinetic profiles of new compounds (Larsen, Bundgaard, & Lee, 1988).

Synthesis of N-Heterocycles

The synthesis of morpholine derivatives, as explored by Matlock et al. (2015), demonstrates the utility of sulfonium salts in creating complex heterocyclic structures, potentially useful in drug discovery and development (Matlock, Svejstrup, Songara, Overington, McGarrigle, & Aggarwal, 2015).

Antitumor Activity

Compounds featuring morpholino groups have been synthesized and tested for their antitumor activity, as in the work of Hao et al. (2017), highlighting the potential therapeutic applications of such molecules in cancer treatment (Hao, Lu, Chen, Wang, Ding, & Liu, 2017).

Anti-inflammatory Activity

Research on ibuprofen analogs incorporating morpholine demonstrates the potential of such modifications to enhance anti-inflammatory activity, suggesting a pathway for developing new anti-inflammatory agents (Rajasekaran, Sivakumar, & Jayakar, 1999).

properties

IUPAC Name

N-[3-(methanesulfonamido)phenyl]-6-morpholin-4-ylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4S/c1-26(23,24)20-13-4-2-3-12(11-13)17-16(22)14-5-6-15(19-18-14)21-7-9-25-10-8-21/h2-6,11,20H,7-10H2,1H3,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJWUHALIKRDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=NN=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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